molecular formula C18H22N2O3S B2943402 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034574-84-8

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2943402
CAS No.: 2034574-84-8
M. Wt: 346.45
InChI Key: RNAACNSGKNKRKX-UHFFFAOYSA-N
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Description

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonylation of the piperidine intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions yields the sulfonylated piperidine. Finally, the pyridine ring is introduced through nucleophilic substitution reactions, where the sulfonylated piperidine reacts with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine include other sulfonylated piperidine derivatives and pyridine-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both the sulfonyl group and the pyridine ring can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-5-6-18(15(2)12-14)24(21,22)20-11-3-4-17(13-20)23-16-7-9-19-10-8-16/h5-10,12,17H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAACNSGKNKRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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